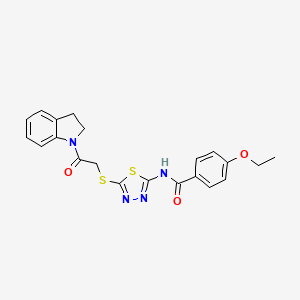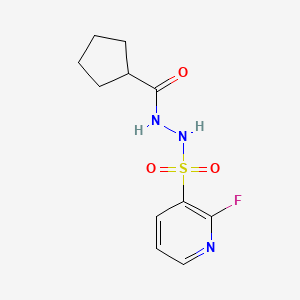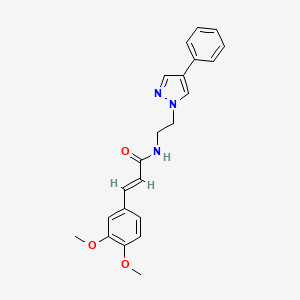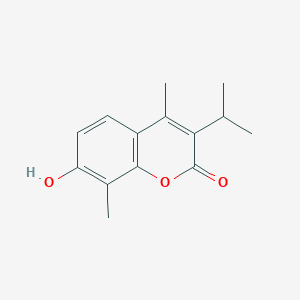![molecular formula C16H13ClN2O2 B2916700 N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-62-1](/img/structure/B2916700.png)
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, due to its complex chemical structure, has been a subject of various synthetic and biological evaluation studies. Researchers have focused on synthesizing derivatives and analogs to explore their potential therapeutic applications. For instance, Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exhibiting significant antidepressant and nootropic activities, suggesting the structural skeleton has potential as a central nervous system (CNS) active agent (Asha B. Thomas et al., 2016).
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds have been extensively studied to enhance their pharmacological profiles. For example, Pan Qing-cai (2011) described the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the versatility of pyridine derivatives in chemical synthesis (Pan Qing-cai, 2011). This work underscores the importance of structural modifications in developing new compounds with potential therapeutic effects.
Anticonvulsant Enaminones Study
The structural analysis and hydrogen bonding of anticonvulsant enaminones have been explored, providing insights into their potential therapeutic applications. Kubicki et al. (2000) examined the crystal structures of three anticonvulsant enaminones, revealing significant details about their molecular conformations and interactions, which could inform future drug design strategies (M. Kubicki et al., 2000).
Polymorphism and Molecular Modeling
The study of polymorphism and molecular modeling of pyridine derivatives has provided valuable information on their structural diversity and potential applications. Özdemir et al. (2012) synthesized N,N'-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, demonstrating its antibacterial activities and efficient catalysis in the transfer hydrogenation reaction of various ketones under mild conditions (N. Özdemir et al., 2012).
Aromatic Polyamides and Polyimides
The development of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine has been explored for their solubility, thermal stability, and potential applications in material science. Yang and Lin (1994) synthesized polyamides and polyimides, showing their amorphous nature, solubility in polar solvents, and high thermal stability, indicating their suitability for advanced material applications (Chin‐Ping Yang & Jiun-Hung Lin, 1994).
Mécanisme D'action
Target of Action
It’s known that heterocyclic compounds, like this one, are prevalent in natural products, pharmaceuticals, and other biologically active molecules . They have played pivotal roles in the drug discovery process and have been found to exhibit various biological activities .
Mode of Action
The compound’s structure suggests it may interact with its targets through hydrogen bonds and weak π⋯π interactions . These interactions could potentially alter the function of the target, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Heterocyclic compounds are known to exhibit diverse structural and functional properties, affecting a wide range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The compound’s potential to form hydrogen bonds and weak π⋯π interactions suggests it could induce changes at the molecular and cellular levels .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-3-5-11(7-12(9)17)19-16(20)15-8-13-14(21-15)6-4-10(2)18-13/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKMJLLPGXHHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)

![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)


![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)


![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)
